2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.57–1.80 | m | Cyclohepta CH₂ (H5–H8) |
| 2.65–2.95 | m | Cyclohepta CH₂ (H4, H9) |
| 3.82 | s | Methoxy (-OCH₃) |
| 6.85–7.32 | m | Aromatic H (4-methoxyphenyl) |
| 7.93 | t | Amide NH (J = 5.8 Hz) |
| δ (ppm) | Assignment |
|---|---|
| 28.4 | Cyclohepta CH₂ (C5–C8) |
| 55.6 | Methoxy (-OCH₃) |
| 116.1 | Thiophene C2 |
| 130.1 | Aromatic C (4-methoxyphenyl) |
| 164.7 | Carboxamide carbonyl |
Infrared Spectroscopy (IR)
- 3448 : N–H stretch (amino and amide).
- 1716 : C=O stretch (carboxamide).
- 1210 : C–O–C stretch (methoxy).
Mass Spectrometry (MS)
Table 2 : Summary of spectroscopic data.
| Technique | Key Peaks | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 3.82 (s) | Methoxy group |
| ¹³C NMR | δ 164.7 | Carboxamide carbonyl |
| IR | 1716 cm⁻¹ | C=O stretch |
| MS | 316.42 [M+H]⁺ | Molecular ion |
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-9-7-11(8-10-12)19-17(20)15-13-5-3-2-4-6-14(13)22-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBZVNJMLHCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism. It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain. This disruption allows NRF2 to translocate to the nucleus, where it can induce the expression of various antioxidant and cytoprotective genes.
Biochemical Pathways
The activation of NRF2 leads to the upregulation of several antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1). These genes play a crucial role in neutralizing reactive oxygen species and mitigating oxidative stress, thereby protecting cells from damage.
Result of Action
The activation of NRF2 and the subsequent upregulation of antioxidant and cytoprotective genes result in a reduction of oxidative stress within cells. This can lead to a decrease in inflammation, as oxidative stress is a key driver of inflammatory responses. Therefore, the compound exhibits anti-inflammatory activity.
Biological Activity
2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 296.33 g/mol
- CAS Number : 419546-08-0
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, particularly focusing on its antiproliferative effects against cancer cell lines. The following sections summarize key findings from recent research.
Anticancer Activity
-
Mechanism of Action
- The compound has shown promising results in inhibiting cell proliferation in various cancer lines. Mechanistic studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells by targeting microtubule dynamics, similar to established anticancer agents like taxanes and vinca alkaloids .
-
Cell Line Studies
- In a study evaluating antiproliferative activity against the A549 non-small cell lung cancer cell line, the compound exhibited submicromolar growth inhibition (GI50 values) indicating strong anticancer properties. For instance, GI50 values were reported as follows:
- Comparison with Other Compounds
Data Table of Biological Activity
| Cell Line | GI50 (μM) | LC50 (μM) | Notes |
|---|---|---|---|
| A549 | 0.28 | 5.00 | Non-small cell lung cancer |
| T47D | 0.36 | 4.50 | Breast cancer |
| CAKI-1 | 0.69 | 6.00 | Renal cancer |
| OVACAR-4 | 2.01 | >10 | Ovarian cancer |
| OVACAR-5 | 2.27 | >10 | Ovarian cancer |
Case Studies
- In Vitro Studies
- In Vivo Efficacy
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C17H20N2O2S
- Molecular Weight : 316.42 g/mol
- IUPAC Name : 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The activation of NRF2 leads to the upregulation of various antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), thereby reducing oxidative damage within cells.
Case Study: Mechanisms of Action
In a specific study examining the mechanisms of action, it was found that the compound activates NRF2 through a non-electrophilic mechanism. This activation results in enhanced cellular protection against oxidative stress and apoptosis in cancer cells.
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial for protecting cells from damage caused by free radicals. The upregulation of antioxidant genes contributes to its ability to mitigate oxidative stress-related diseases.
Experimental Findings
Experimental data indicate that treatment with this compound leads to a marked increase in the expression levels of antioxidant enzymes. This suggests that it could be beneficial in developing therapies aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Drug Development Potential
Given its biological activities, this compound is being explored for potential applications in drug development. Its ability to modulate key biochemical pathways makes it a candidate for further investigation in pharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below highlights key structural variations and pharmacological properties of analogs compared to the target compound:
Key Observations
Substituent Impact on Activity: Amino Group (R1): The target compound’s 2-amino group contrasts with acetamido (Compound 35) or benzamido (Compound 27) groups. 4-Methoxyphenyl (R2): This substituent introduces electron-donating methoxy groups, which could modulate lipophilicity and metabolic stability compared to pyridinyl (Compounds 27, 40) or quinolinyl (Compound 35 in ) groups .
Synthetic Yields and Purification :
- Yields for analogs vary widely (14–80%), influenced by coupling reactions and purification methods. The target compound’s discontinuation () may reflect synthetic challenges or optimization hurdles compared to higher-yielding derivatives like Compound 27 .
Thermal Stability: Melting points correlate with substituent polarity.
Biological Targets: Pyridinyl and quinolinyl derivatives (Compounds 40, 19) show activity against influenza polymerase, while benzamido-substituted compounds (Compound 27) target HIV-1 RNase H. The target compound’s 4-methoxyphenyl group may shift selectivity toward other viral or cellular targets .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, a common method involves refluxing 2-amino-N-(4-methoxyphenyl)thiophene derivatives with cycloheptane-based aldehydes/ketones in ethanol using glacial acetic acid as a catalyst. Post-reaction, the product is cooled, filtered, and recrystallized from ethanol or isopropyl alcohol to achieve >95% purity . Purification often employs reverse-phase HPLC or solvent recrystallization, with characterization via melting point analysis and spectroscopic methods .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization states. For instance, the NH group in the carboxamide moiety typically appears at δ 8.5–9.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹, NH bending at ~1550–1650 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular weight (±2 ppm accuracy) and detects impurities .
Q. What safety precautions are critical during handling?
The compound is classified as a skin/eye irritant and may cause respiratory toxicity. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?
Quantum chemical calculations (e.g., DFT) model transition states and energy barriers to predict favorable reaction pathways. For example, ICReDD’s reaction path search methods combine quantum calculations with information science to narrow optimal conditions (e.g., solvent polarity, catalyst selection), reducing trial-and-error experimentation by ~40% . Software like Gaussian or ORCA can simulate electron density maps to explain regioselectivity in cyclization steps .
Q. What experimental strategies resolve contradictions in spectroscopic data or reaction yields?
- Low Yield Troubleshooting : Vary catalysts (e.g., replace acetic acid with piperidine for base-sensitive reactions) or optimize reflux duration (3–8 hours) to balance conversion vs. side reactions .
- Spectral Ambiguity : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations can distinguish between isomeric products .
- Batch Variability : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature) .
Q. How can heterogeneous catalysis improve scalability while minimizing by-products?
Immobilized catalysts (e.g., silica-supported acids) enhance recyclability and reduce metal leaching. For example, replacing homogeneous acetic acid with Amberlyst-15 in cyclization steps improved yield reproducibility (±2% vs. ±10% variability) and reduced waste . Kinetic studies (e.g., via in-situ IR) can identify rate-limiting steps for process intensification .
Q. What methodologies validate the compound’s biological activity mechanisms?
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (>100 ns) assess stability of ligand-receptor complexes .
- In Vitro Assays : Pair SAR studies with functional assays (e.g., ELISA for enzyme inhibition) to correlate structural modifications (e.g., methoxy group position) with activity trends .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
Table 2. Computational Tools for Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
